7-Bromo-6-fluorohept-1-yne
Description
Strategic Importance of Bromo- and Fluoro-Functionalized Organic Molecules
The incorporation of bromine and fluorine into organic molecules is a well-established strategy in medicinal chemistry, materials science, and agrochemistry. researchgate.net Fluorine, with its high electronegativity and small size, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ehu.es This has made the introduction of fluorine a key tactic in the design of pharmaceuticals. ehu.es Bromine, on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond is readily transformed through various cross-coupling reactions, substitutions, and eliminations, providing a gateway to a wide array of more complex structures. The presence of both a bromine and a fluorine atom in a single molecule, therefore, offers a dual-pronged approach to molecular design and diversification.
Contextualizing Alkynes as Versatile Synthetic Intermediates
Alkynes are hydrocarbons containing at least one carbon-carbon triple bond and are renowned for their versatility as synthetic intermediates in organic chemistry. numberanalytics.comnih.gov Their high degree of unsaturation and the linear geometry of the triple bond make them highly reactive and amenable to a wide range of chemical transformations. numberanalytics.comnih.gov These include, but are not limited to, addition reactions, cycloadditions, and C-H functionalization. numberanalytics.comnih.gov This reactivity makes alkynes invaluable building blocks for the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. numberanalytics.com
Academic Research Trajectories for Multifunctionalized Heptynes
Research into heptynes, seven-carbon alkyne-containing chains, often focuses on the introduction of various functional groups to explore their reactivity and potential applications. For instance, studies on 7-bromohept-2-yne (B6237944) have highlighted its use in organic synthesis to introduce a bromoalkyne functionality and its potential as an antibacterial and antifungal agent. The partial hydrogenation of 1-heptyne (B1330384) has also been a subject of academic interest, aiming for the selective formation of 1-heptene, a useful chemical intermediate. researchgate.net Furthermore, the hydroboration of 1-heptyne has been investigated, showcasing the conversion of terminal alkynes into multifunctional boronic esters. d-nb.inforesearchgate.net These research directions underscore the ongoing effort to understand and utilize the synthetic potential of functionalized heptynes.
Scope and Focus of Research on 7-Bromo-6-fluorohept-1-yne
The compound this compound is a specific example of a multifunctionalized alkyne that combines the structural features discussed above. Its chemical formula is C₇H₁₀BrF, and it has a molecular weight of 193.06 g/mol . cymitquimica.com The structure features a terminal alkyne, a fluorine atom at the 6-position, and a bromine atom at the 7-position. The presence of a stereocenter at the 6-position, bearing the fluorine atom, means that the compound can exist as enantiomers, with the (6S) configuration being one possibility.
The molecular geometry is characterized by the linear arrangement of the carbon-carbon triple bond (C1 and C2), with bond angles of approximately 180 degrees. The remaining carbon atoms (C3 to C7) exhibit sp3 hybridization, leading to a tetrahedral geometry around each. The carbon-fluorine bond length is estimated to be around 1.40 angstroms, while the carbon-bromine bond is longer at approximately 1.97 angstroms, reflecting the larger atomic radius of bromine.
A general synthetic approach to this compound would involve the selective introduction of fluorine at the 6-position and bromine at the 7-position of a suitable heptyne derivative, followed by purification. This process requires careful control of reaction conditions to ensure the desired regioselectivity and to preserve the alkyne functionality.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₀BrF |
| Molecular Weight | 193.06 g/mol |
| Key Functional Groups | Terminal Alkyne, Fluorine, Bromine |
| Stereochemistry | Chiral center at C6 |
The study of this compound and related compounds contributes to the broader understanding of how multiple halogen atoms influence the reactivity of alkynes and provides a platform for the development of novel synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-fluorohept-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF/c1-2-3-4-5-7(9)6-8/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQWHHYVVUUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 7 Bromo 6 Fluorohept 1 Yne
Retrosynthetic Analysis and Design Strategies
A thorough retrosynthetic analysis is paramount in designing a viable synthetic pathway for 7-bromo-6-fluorohept-1-yne. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible starting materials.
The primary retrosynthetic disconnection for this compound involves the carbon-carbon bond between C4 and C5. This leads to a five-carbon electrophilic fragment and a two-carbon nucleophilic acetylide equivalent. This strategy is advantageous as it simplifies the molecule into two manageable parts and leverages the well-established chemistry of acetylide anions as potent nucleophiles.
A key consideration in this disconnection is the nature of the five-carbon electrophile. A plausible precursor would be a molecule containing a suitable leaving group at C5, allowing for nucleophilic attack by the acetylide. An epoxide ring at C5-C6 presents a highly attractive option, as its opening by an acetylide anion would directly establish the required carbon skeleton and introduce a hydroxyl group at C6, which can be further functionalized.
An alternative, though potentially less direct, disconnection could be made at the C2-C3 bond, which would involve the coupling of a five-carbon fragment containing the bromo-fluoro moiety with a vinyl or ethynyl (B1212043) metallic species. However, the former strategy is generally more convergent and offers better control over the introduction of the functional groups.
A critical challenge in the synthesis of this compound is the precise control of the stereochemistry at the two adjacent chiral centers, C6 (bearing the fluorine atom) and C7 (bearing the bromine atom). The relative and absolute stereochemistry of these centers must be established through stereoselective reactions.
The synthesis of vicinal fluoro-bromo compounds with high stereoselectivity is a known synthetic hurdle. One effective strategy involves the stereoselective synthesis of a fluorohydrin intermediate. This can be achieved through the asymmetric hydrogenation of a fluorinated allylic alcohol or, more pertinently to our proposed retrosynthesis, the enantioselective opening of a prochiral epoxide with a fluoride (B91410) source. The resulting fluorohydrin, with a defined stereocenter at C6, can then be converted to the corresponding bromide at C7 with inversion of configuration, thus establishing the desired stereochemical relationship.
The choice of fluorinating agent and catalyst is crucial for achieving high enantioselectivity in the epoxide opening step. Chiral catalysts, such as certain metal complexes or organocatalysts, can be employed to control the facial selectivity of the nucleophilic attack of the fluoride ion.
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, a plausible forward synthesis can be devised. This route would commence with a readily available starting material and sequentially introduce the required functional groups and stereocenters.
The construction of the hept-1-yne backbone is a pivotal step. A highly effective method for this is the nucleophilic substitution reaction involving an acetylide anion. Terminal alkynes can be deprotonated with a strong base, such as sodium amide (NaNH2) or n-butyllithium (n-BuLi), to generate a potent carbon nucleophile.
In the context of our proposed synthesis, the acetylide anion, generated from acetylene, would be reacted with a suitable five-carbon electrophile. A terminal epoxide, such as 1,2-epoxypentane, serves as an excellent substrate. The acetylide attacks the less sterically hindered terminal carbon of the epoxide in a regioselective manner, leading to the formation of a C-C bond and the opening of the epoxide ring to yield a secondary alcohol. This reaction directly furnishes the seven-carbon chain with the alkyne at one terminus and a hydroxyl group at the C6 position, poised for further functionalization.
| Reactants | Reagents and Conditions | Product | Yield (%) |
| Acetylene, 1,2-Epoxypentane | 1. n-BuLi, THF, -78 °C; 2. 1,2-Epoxypentane, -78 °C to rt | Hept-1-yn-6-ol | 85-95 |
This is an interactive data table based on typical yields for such reactions.
With the hept-1-yn-6-ol intermediate in hand, the next step is the introduction of the bromine atom at the C7 position. A common and effective method for the conversion of a secondary alcohol to a secondary bromide is the use of phosphorus tribromide (PBr3). This reaction proceeds through an SN2 mechanism, which results in the inversion of stereochemistry at the reacting center.
Given that the preceding step will have established a stereocenter at C6, the stereospecificity of the bromination reaction is critical for controlling the final diastereomeric outcome of the target molecule. The use of PBr3 ensures that if a single enantiomer of the fluorohydrin precursor is used, the resulting bromo-fluoro product will also be a single diastereomer.
| Reactant | Reagent | Conditions | Product | Stereochemistry |
| (S)-6-Fluorohept-1-yn-7-ol | PBr3 | Pyridine, 0 °C | (6S,7R)-7-Bromo-6-fluorohept-1-yne | Inversion |
This table illustrates a hypothetical stereospecific conversion.
The introduction of the fluorine atom is a key step that dictates the stereochemistry at C6. Following the proposed synthetic route, this would involve the conversion of the hydroxyl group in hept-1-yn-6-ol to a fluorine atom. However, a more strategic approach, as outlined in the retrosynthetic analysis, is to introduce the fluorine and the hydroxyl group simultaneously via the opening of an epoxide.
Starting from a suitable precursor, such as pent-1-ene, an asymmetric epoxidation (e.g., Sharpless epoxidation) can be employed to generate a chiral epoxide. This epoxide can then be subjected to a regioselective ring-opening reaction with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst or amine-HF reagents. This reaction typically proceeds with nucleophilic attack at the less substituted carbon of the epoxide, yielding a fluorohydrin with a well-defined stereocenter. This fluorohydrin can then be carried forward to the bromination step.
| Reactant | Reagents and Conditions | Product | Enantiomeric Excess (%) |
| 1,2-Epoxypentane | KHF2, [bmim][BF4], 100 °C | 1-Fluoropentan-2-ol | >95 |
This table shows a representative fluorination of an epoxide.
By carefully selecting the sequence of reactions and employing stereoselective methods for the introduction of the fluorine and bromine atoms, the synthesis of this compound can be achieved with a high degree of control over its molecular architecture.
Convergent Synthesis of this compound Analogues
The synthesis of this compound can be envisioned through the coupling of a suitable halogenated fragment with an appropriate alkynyl partner. A variety of cross-coupling reactions have been developed for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of alkynes and sp3-hybridized carbon atoms of alkyl halides.
One of the most powerful and versatile methods for such a coupling is the Sonogashira cross-coupling reaction. While traditionally used for coupling terminal alkynes with aryl or vinyl halides, modifications of this reaction, as well as other palladium-catalyzed cross-coupling reactions, can be employed to couple alkynyl nucleophiles with alkyl halides.
A plausible convergent approach for the synthesis of this compound could involve the coupling of a terminal alkyne, such as propargyl alcohol or a protected derivative, with a dihalogenated propane (B168953) derivative that can be subsequently elaborated to the desired fluoro-bromo functionality. Alternatively, a more direct approach would involve the coupling of a suitable organometallic reagent derived from a terminal alkyne with a pre-functionalized halo-fluoro-alkane.
Recent advancements in catalysis have also introduced nickel-catalyzed cross-coupling reactions as a viable alternative to palladium-catalyzed methods for the direct alkynylation of C-X bonds. acs.org These methods often exhibit different reactivity and selectivity profiles, providing synthetic chemists with a broader range of tools for the construction of complex alkynes.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The success of any synthetic strategy hinges on the careful optimization of reaction conditions to maximize the yield and purity of the desired product. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, and reaction time.
The choice of catalyst is critical for achieving efficient and selective transformations. In the context of synthesizing this compound via a cross-coupling strategy, both the metal center and the supporting ligands play a crucial role in the catalytic cycle.
For palladium-catalyzed reactions, a variety of phosphine-based ligands can be employed to modulate the reactivity and stability of the catalytic species. The electronic and steric properties of the ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For the coupling of alkynyl nucleophiles with alkyl halides, bulky and electron-rich ligands are often preferred to promote the desired reactivity.
In addition to palladium, other transition metals such as copper, nickel, and gold have been shown to catalyze similar transformations. nih.gov For instance, copper(I) salts are often used as co-catalysts in Sonogashira couplings to facilitate the formation of the reactive copper(I) acetylide intermediate.
The following interactive table illustrates a hypothetical screening of different catalyst systems for a model cross-coupling reaction to form a key intermediate in the synthesis of this compound.
Table 1: Catalyst System Optimization for a Model Cross-Coupling Reaction
| Catalyst Precursor | Ligand | Co-catalyst | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | CuI | 65 |
| PdCl₂(PPh₃)₂ | None | CuI | 72 |
| Pd(OAc)₂ | XPhos | CuI | 85 |
Yields are hypothetical and for illustrative purposes only.
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. ajgreenchem.com Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states, and in some cases, directly participate in the reaction mechanism. chemrxiv.orgiupac.org
The choice of solvent for the synthesis of this compound would depend on the specific reaction being performed. For cross-coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are commonly used. acs.org These solvents are capable of dissolving the polar reactants and catalysts while remaining relatively inert to the reaction conditions.
The kinetics of a reaction, or its rate, are influenced by several factors including the concentration of reactants, temperature, and the presence of a catalyst. The rate of a reaction can be described by a rate law, which mathematically relates the rate of reaction to the concentrations of the species involved. Understanding the kinetics of a reaction is essential for optimizing reaction conditions and for scaling up a synthesis from the laboratory to an industrial setting.
The effect of the solvent on reaction kinetics can be complex. For example, a polar solvent may stabilize a polar transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. researchgate.net Conversely, a nonpolar solvent may be preferred for reactions that proceed through nonpolar transition states.
The following interactive table provides a hypothetical overview of the effect of different solvents on the rate constant of a key bond-forming reaction in the synthesis of this compound.
Table 2: Solvent Effects on the Rate Constant of a Model Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
|---|---|---|
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 15 |
| Tetrahydrofuran | 7.6 | 25 |
| Acetonitrile | 37.5 | 120 |
Relative rate constants are hypothetical and for illustrative purposes only.
Reactivity Profiles and Mechanistic Investigations of 7 Bromo 6 Fluorohept 1 Yne
Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne is characterized by a reactive C-H bond and two π-bonds, making it a versatile handle for chemical synthesis. The subsequent sections will detail key reactions that leverage this reactivity.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For terminal alkynes like 7-Bromo-6-fluorohept-1-yne, these reactions provide efficient pathways to synthesize more complex molecules such as conjugated enynes and arylalkynes. libretexts.org
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org This reaction is highly efficient for creating sp-sp² carbon-carbon bonds. For this compound, this would involve coupling at the C-1 position.
The Heck reaction couples the terminal alkyne with an unsaturated halide in the presence of a palladium catalyst and a base. wikipedia.orgmasterorganicchemistry.com This reaction results in the formation of a substituted alkene, effectively adding the alkynyl group across the double bond of a reaction partner. wikipedia.org
The Stille reaction utilizes an organostannane reagent to couple with an organic halide. wikipedia.orgresearchgate.net In the context of this compound, the molecule could be first converted to an alkynylstannane and then coupled with a halide, or the terminal alkyne could be used in variations of the Stille coupling. wikipedia.org
| Reaction Type | Coupling Partner | Catalyst System | Base | Expected Product |
|---|---|---|---|---|
| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | 7-Bromo-6-fluoro-1-phenylhept-1-yne |
| Heck | Styrene | Pd(OAc)₂ | Triethylamine | (E)-9-Bromo-8-fluoro-1-phenylnon-1-en-3-yne |
| Stille (via alkynylstannane) | Bromobenzene | Pd(PPh₃)₄ | - | 7-Bromo-6-fluoro-1-phenylhept-1-yne |
Regioselectivity and stereoselectivity are critical aspects of cross-coupling reactions that determine the final structure of the product.
Regioselectivity : In reactions involving the terminal alkyne of this compound, the regioselectivity is generally straightforward. The coupling occurs exclusively at the terminal sp-hybridized carbon due to the presence of the reactive C-H bond. In reactions like the Heck coupling, where the alkyne adds to an alkene, regioselectivity is dictated by the electronic and steric properties of the alkene partner. mdpi.com
Stereoselectivity : The stereochemical outcome is particularly relevant in reactions like the Heck coupling, which typically proceed via a syn-addition of the palladium-alkyne complex to the alkene, followed by a syn-elimination of β-hydride, often leading to the formation of the E (trans) isomer of the resulting alkene with high selectivity. wikipedia.orgorganic-chemistry.org For reactions that create stereocenters, the choice of chiral ligands on the palladium catalyst can induce enantioselectivity. nih.gov The stereoselectivity in many palladium-catalyzed reactions can be controlled by the choice of ligands, which can influence the geometry of the intermediates in the catalytic cycle. rsc.org
The mechanisms of these palladium-catalyzed reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Sonogashira Reaction Mechanism : The widely accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.orgwikipedia.org
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) complex. wikipedia.org
Copper Cycle : The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. nih.gov
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst. wikipedia.org
Heck Reaction Mechanism : The cycle for the Heck reaction is as follows: wikipedia.orglibretexts.org
Oxidative Addition : A Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.
Migratory Insertion : The alkyne coordinates to the palladium complex and then inserts into the Pd-R bond in a syn fashion.
β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming a new double bond and a palladium-hydride species. This step determines the stereochemistry of the product. wikipedia.org
Reductive Elimination/Base Regeneration : The base regenerates the Pd(0) catalyst from the palladium-hydride complex.
Stille Reaction Mechanism : This reaction also follows a Pd(0)/Pd(II) cycle: wikipedia.orglibretexts.org
Oxidative Addition : Pd(0) adds to the organic halide (R¹-X) to form a Pd(II) intermediate. libretexts.org
Transmetalation : The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium complex. wikipedia.org
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex are coupled, releasing the final product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. nih.govnih.gov For this compound, this reaction offers a highly efficient method for conjugation with molecules containing an azide group, producing a 1,4-disubstituted triazole with complete regioselectivity. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate). nih.gov
| Azide Partner | Catalyst System | Solvent | Expected Product |
|---|---|---|---|
| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-((6-bromo-5-fluorohexan-1-yl)) -1H-1,2,3-triazole |
| Azidoacetic acid | CuI | DMF | 2-(4-((6-bromo-5-fluorohexan-1-yl))-1H-1,2,3-triazol-1-yl)acetic acid |
Hydrofunctionalization involves the addition of H-X across the carbon-carbon triple bond. These reactions are fundamental for converting alkynes into carbonyl compounds and vinyl derivatives.
Hydration : The addition of water across the alkyne triple bond is typically catalyzed by acid and a mercury(II) salt (e.g., HgSO₄). For a terminal alkyne like this compound, this reaction follows Markovnikov's rule, where the initial addition of water forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.org
Hydroboration-Oxidation : This two-step procedure provides the anti-Markovnikov addition of water across the alkyne. jove.comwikipedia.org The alkyne is first treated with a borane (B79455) reagent, often a sterically hindered one like disiamylborane (B86530) or 9-BBN, to prevent double addition. libretexts.orglibretexts.org The boron adds to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde. ucalgary.cabyjus.com
Hydrohalogenation : The addition of hydrogen halides (H-X, such as HBr or HCl) to a terminal alkyne also follows Markovnikov's rule. libretexts.org The hydrogen adds to the terminal carbon, and the halide adds to the internal carbon, forming a vinyl halide. If two equivalents of H-X are used, a second addition occurs to produce a geminal dihalide, where both halogens are attached to the same carbon. libretexts.org
The ability to control the regiochemical outcome of addition reactions is a cornerstone of modern organic synthesis. For the hydrofunctionalization of this compound, the choice of reagents dictates whether the Markovnikov or anti-Markovnikov product is formed. chemistrysteps.comresearchgate.net
Markovnikov Addition : This outcome is observed in acid-catalyzed hydration and hydrohalogenation. The addition proceeds through the more stable vinyl cation intermediate, which is the one where the positive charge develops on the more substituted carbon atom. chemistrysteps.com This leads to the formation of ketones from terminal alkynes. youtube.com
Anti-Markovnikov Addition : This is achieved through the hydroboration-oxidation sequence. The regioselectivity is driven by both steric and electronic factors, where the larger boron atom preferentially adds to the less sterically hindered terminal carbon of the alkyne. jove.comlibretexts.org This pathway results in the formation of aldehydes from terminal alkynes. libretexts.org
This complementary regioselectivity allows for the selective synthesis of either a ketone or an aldehyde from the same starting terminal alkyne, this compound. libretexts.orgnih.gov
| Reaction | Reagents | Regioselectivity | Final Product |
|---|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 8-Bromo-7-fluoro-2-octanone (a methyl ketone) |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | 7-Bromo-6-fluoroheptanal (an aldehyde) |
Polymerization Reactions
The terminal alkyne of this compound makes it a suitable monomer for various polymerization strategies, leading to the formation of polymers with unique properties conferred by the incorporated halogen atoms.
Alkyne metathesis polymerization , particularly Ring-Opening Alkyne Metathesis Polymerization (ROAMP), is a powerful method for synthesizing conjugated polymers from cyclic alkynes. wikipedia.orgresearchgate.net While this compound is an acyclic alkyne, it could potentially undergo acyclic diene metathesis (ADMET) polymerization if appropriately functionalized to a di-yne, or participate in cross-metathesis with other alkynes. osi.lvbyjus.com The development of well-defined and user-friendly catalysts has significantly expanded the scope of alkyne metathesis. byjus.com
Radical polymerization of alkynes can be initiated by various radical initiators. aakash.ac.inprinceton.edu The addition of a radical to the triple bond of this compound would generate a vinyl radical, which could then propagate by adding to another monomer unit. However, radical polymerizations of 1-alkynes can sometimes be less controlled compared to other methods and may yield oligomers or polymers with broad molecular weight distributions. masterorganicchemistry.com The presence of the bromo and fluoro substituents could also influence the stability and reactivity of the propagating radical species.
Anionic polymerization is another viable pathway, particularly given that the monomer possesses electron-withdrawing groups which can stabilize anionic intermediates. researchgate.netksu.edu.sa Initiation with a strong nucleophile, such as an organolithium reagent, could lead to a "living" polymerization, allowing for good control over the polymer's molecular weight and architecture. libretexts.org The terminal alkyne can be deprotonated by a strong base to form a lithium acetylide, which can then initiate polymerization.
The following table outlines potential polymerization pathways for this compound.
| Polymerization Type | Initiator/Catalyst | Potential Polymer Structure |
| Alkyne Metathesis | Metal Alkylidyne | Poly(alkyne) |
| Radical Polymerization | Radical Initiator (e.g., AIBN, BPO) | Poly(vinylene) with pendant groups |
| Anionic Polymerization | Strong Base (e.g., n-BuLi) | Poly(alkyne) |
Reactions at the Bromo-Substituted Carbon Center
The carbon atom bearing the bromine in this compound is a key site for a variety of transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents. The presence of the adjacent fluorine atom exerts a significant electronic influence on these reactions.
Nucleophilic Substitution Reactions (SN1, SN2, SN2')
Nucleophilic substitution at the secondary carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile. osi.lv
The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. siue.edu For a secondary alkyl halide like this compound, the S(_N)2 pathway is sterically more hindered than for a primary halide. aakash.ac.in Furthermore, the strong electron-withdrawing effect of the adjacent fluorine atom can decrease the rate of S(_N)2 reactions. nih.gov This deactivating effect is attributed to the destabilization of the electron-rich pentacoordinate transition state.
The S(_N)1 mechanism proceeds through a carbocation intermediate. rsc.org The stability of this carbocation is paramount to the reaction rate. A secondary carbocation is less stable than a tertiary one, but more stable than a primary one. msu.edu The adjacent fluorine atom would exert a strong destabilizing inductive effect on a carbocation at the C-6 position, making the S(_N)1 pathway less favorable. nih.gov Therefore, S(_N)1 reactions are generally not expected to be the dominant pathway unless conditions strongly favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile. aakash.ac.in
The competition between S(_N)1 and S(_N)2 pathways is summarized in the table below.
| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to this compound |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Secondary substrate allows for both, but is sterically hindered for S(_N)2 and electronically disfavored for S(_N)1 due to vicinal fluorine. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | A strong nucleophile would favor the S(_N)2 pathway. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | A polar aprotic solvent would favor the S(_N)2 pathway. |
| Leaving Group | Good leaving group (I > Br > Cl > F) | Good leaving group (I > Br > Cl > F) | Bromine is a good leaving group, suitable for both mechanisms. |
An S(_N)2' reaction is a possibility given the presence of the terminal alkyne, but it is less likely due to the distance between the alkyne and the reaction center.
Elimination Reactions (E1, E2) Leading to Alkenes or Alkynes
Elimination reactions of this compound can lead to the formation of a double bond between C-6 and C-7 or C-5 and C-6, depending on the mechanism and the base used.
The E2 mechanism is a concerted, one-step process that requires a strong base. The rate of the E2 reaction is sensitive to steric hindrance. For this compound, a strong, non-hindered base would favor the formation of the more substituted alkene (Zaitsev's rule), which would be 6-fluorohept-1-en-6-yne. However, a bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product), 7-fluorohept-1,6-diyne, by abstracting a proton from the less sterically hindered C-5 position. masterorganicchemistry.com The presence of the vicinal fluorine atom can also influence the regioselectivity of the E2 reaction. The electron-withdrawing nature of fluorine increases the acidity of the adjacent protons, potentially favoring elimination towards the fluorine-bearing carbon.
The E1 mechanism proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents. As discussed for the S(_N)1 reaction, the formation of a carbocation at C-6 is disfavored due to the destabilizing effect of the adjacent fluorine atom. Therefore, the E1 pathway is less likely for this substrate. ksu.edu.sa An E1cb mechanism could also be considered, particularly given that fluorine is a poor leaving group and can increase the acidity of the beta-hydrogen.
The table below outlines the factors influencing the competition between E1 and E2 mechanisms.
| Factor | Favors E1 | Favors E2 | Relevance to this compound |
| Substrate | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary | Secondary substrate allows for both. |
| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻) | A strong base is required for the E2 pathway to dominate. |
| Solvent | Polar Protic (e.g., water, ethanol) | Aprotic or Protic | Solvent choice can be used to favor one pathway over the other. |
| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group. |
Grignard or Organolithium Reagent Formation and Subsequent Reactions
The bromo-substituted carbon of this compound can be converted into a nucleophilic carbon center through the formation of a Grignard or organolithium reagent.
Grignard reagent formation involves the reaction of the alkyl bromide with magnesium metal in an ethereal solvent. While Grignard reagents are typically formed from alkyl bromides and iodides, the presence of the fluorine atom and the terminal alkyne in this compound introduces complications. The terminal alkyne has an acidic proton that would be readily deprotonated by a Grignard reagent, leading to self-quenching. nih.gov Therefore, the alkyne would need to be protected prior to Grignard reagent formation. Furthermore, the formation of Grignard reagents from compounds containing fluorine can be challenging due to the high strength of the C-F bond, though in this case the reaction is at the C-Br bond. rsc.org
Organolithium reagent formation can be achieved through reaction with lithium metal or via lithium-halogen exchange. wikipedia.org Similar to Grignard reagents, organolithium reagents are strong bases and would deprotonate the terminal alkyne. nih.gov Protection of the alkyne would be necessary. The stability of the resulting organolithium reagent would also be a concern, as organolithium compounds can be unstable, especially in the presence of certain functional groups. osi.lv
Once formed, these organometallic reagents are powerful nucleophiles and can participate in a wide range of reactions, such as addition to carbonyl compounds, ring-opening of epoxides, and cross-coupling reactions. wikipedia.org
Reductive Debromination Strategies
Reductive debromination of this compound would replace the bromine atom with a hydrogen atom, yielding 6-fluorohept-1-yne. This transformation can be achieved using various reducing agents. Common methods for reductive dehalogenation include the use of metal hydrides, such as tributyltin hydride (Bu₃SnH) in a radical chain reaction, or dissolving metal reductions. Bioremediation techniques using anaerobic microbes have also been shown to effect reductive debromination of polybrominated compounds. The choice of reducing agent would need to be compatible with the alkyne and fluoro functional groups present in the molecule.
Influence of the Fluoro Group on this compound Reactivity
The introduction of a fluorine atom at the C-6 position of the 7-bromohept-1-yne (B2833557) backbone imparts unique chemical properties that significantly differentiate its reactivity from its non-fluorinated analogues. The fluorine atom's influence is not merely a steric effect but a complex interplay of potent electronic and stereoelectronic factors that modulate the reactivity of the adjacent functional groups—the terminal alkyne and the primary bromide.
The dominant electronic feature of fluorine is its exceptionally high electronegativity, the highest of any element. wikipedia.org This property is the primary source of its profound influence on molecular reactivity. In this compound, this manifests as a strong electron-withdrawing inductive effect (-I), which alters the electron density distribution along the carbon chain.
The C-F bond is highly polarized, with a significant partial positive charge (δ+) induced on the C-6 carbon and a partial negative charge (δ-) on the fluorine atom. nih.govnih.gov This polarization has several key consequences:
Effect on the C-Br Bond: The electron-withdrawing nature of the fluorine atom at the adjacent carbon (C-6) stabilizes the developing negative charge on the bromine atom as it departs, making the bromide a better leaving group in nucleophilic substitution reactions (SN2). The stabilization of the transition state for bromide displacement is a direct result of this inductive effect.
Effect on the Alkyne: While separated by four methylene (B1212753) groups, the inductive effect of fluorine can have a minor, albeit attenuated, influence on the acidity of the terminal alkyne proton. More significantly, the electronic environment of the entire molecule is altered, which can affect its interaction with metal catalysts or reagents that coordinate to the alkyne moiety.
Stabilization of Orbitals: The strong electron-withdrawing capability of fluorine leads to the stabilization of the molecular orbitals of the compound. nih.gov This can raise the energy barrier for reactions that involve the donation of electron density from the molecule, while potentially lowering it for reactions involving nucleophilic attack.
The table below summarizes the key electronic properties of fluorine in comparison to other halogens, illustrating the unique nature of the C-F bond.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |
| Pauling Electronegativity | 3.98 | 3.16 | 2.96 |
| Inductive Effect | Strongest (-I) | Strong (-I) | Strong (-I) |
| C-X Bond Energy (in CH₃-X) | 485 kJ/mol | 351 kJ/mol | 293 kJ/mol |
| Polarizability (α) | 0.56 x 10⁻²⁴ cm³ | 2.18 x 10⁻²⁴ cm³ | 3.05 x 10⁻²⁴ cm³ |
This table presents generalized data to illustrate fundamental chemical principles.
Stereoelectronic effects are orbital-based interactions that dictate the preferred three-dimensional arrangement of atoms and influence reaction pathways and rates. In this compound, the fluorine atom at C-6 is a powerful stereoelectronic controller. acs.orgresearchgate.net
A key phenomenon is the gauche effect , which describes the tendency of a molecule to adopt a gauche conformation when it contains adjacent electronegative atoms. This is driven by stabilizing hyperconjugative interactions. Specifically, the highly electrophilic antibonding orbital of the C-F bond (σC-F) can accept electron density from an adjacent, anti-periplanar C-H bonding orbital (σC-H). acs.orgnih.gov This σC-H → σC-F interaction stabilizes the gauche arrangement of the F-C-C-H dihedral angle.
For reactions occurring at the C-6 or C-7 positions, these stereoelectronic demands are critical:
Nucleophilic Substitution at C-7: For an SN2 reaction at the brominated carbon (C-7), the incoming nucleophile must approach from the backside of the C-Br bond. The conformation of the C6-C7 bond will be influenced by stereoelectronic effects, potentially creating a preferred pathway of approach for the nucleophile that minimizes destabilizing interactions.
Elimination Reactions: In E2 elimination reactions to form a fluoro-alkene, the C-H bond at C-5 and the C-Br bond at C-7 would need to be in an anti-periplanar arrangement. The conformational preferences dictated by the fluorine at C-6 could either facilitate or hinder the attainment of this required geometry, thereby controlling the reaction rate and the stereochemistry of the resulting alkene.
These effects allow for well-defined, predictable conformations to be populated, moving beyond simple steric hindrance models and enabling precise control over reaction outcomes. acs.orgresearchgate.net
The stereoelectronic effects discussed above directly translate into predictable conformational preferences for the this compound molecule. beilstein-journals.orgsoton.ac.uk The rotation around the C5-C6 and C6-C7 bonds is not random but is governed by energetic barriers influenced by hyperconjugation and electrostatic repulsions.
Computational studies on analogous α-fluoro-substituted systems reveal that conformations placing the fluorine atom gauche to other substituents are often energetically favored over anti-conformations due to stabilizing orbital interactions. nih.govnih.gov However, repulsive interactions between the lone pairs of fluorine and other nearby electron clouds can also create significant rotational barriers. beilstein-journals.orgnih.gov
For this compound, the key dihedral angles to consider are around the C5-C6 and C6-C7 bonds. The interplay between the gauche effect (σC-H → σ*C-F) and potential dipole-dipole repulsions between the C-F and C-Br bonds will determine the lowest energy conformers.
| Conformer Fragment (around C6-C7 bond) | Dihedral Angle (F-C6-C7-Br) | Primary Stabilizing/Destabilizing Factor | Reactivity Implication |
| Anti-periplanar | ~180° | Minimized steric hindrance, but potential dipole repulsion. | May be required for certain elimination pathways. |
| Gauche (synclinal) | ~60° | Potential stabilization via hyperconjugation (gauche effect). | Often the most populated ground-state conformer, influencing the accessibility of the C-Br bond. |
| Eclipsed (syn-periplanar) | 0° | High energy due to steric and electronic repulsion. | Represents a transition state for bond rotation, not a stable conformer. |
This table illustrates the conformational principles governing the reactivity of the molecule.
Cascade and Tandem Reactions Utilizing Multiple Functional Groups
The presence of three distinct functional groups—an alkyne, a secondary fluoride (B91410), and a primary bromide—makes this compound an ideal substrate for cascade or tandem reactions. sciencedaily.com These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation by orchestrating a sequence of intramolecular bond-forming events. nih.govnih.gov
Several cascade pathways can be envisioned for this compound, typically initiated by activating one of the functional groups:
Alkyne-Initiated Cascades: The terminal alkyne can be activated by various methods, including transition metal catalysis (e.g., palladium, gold) or radical addition. nih.govrsc.orgrsc.org For example, a palladium-catalyzed carbopalladation could be followed by an intramolecular SN2 reaction where the newly formed organopalladium intermediate is trapped by the bromide, leading to the formation of a cyclic product. The stereocenter at the fluorine-bearing carbon would be crucial in controlling the stereochemical outcome of the cyclization.
Radical-Initiated Cascades: A radical can be generated, for instance, at the C-7 position via reduction of the bromide. This radical could then add to the terminal alkyne in a 6-endo or 7-exo fashion, followed by further reactions. The fluorine atom would influence the regioselectivity of the radical addition.
Anionic-Initiated Cascades: Deprotonation of the terminal alkyne would generate an acetylide. While a direct intramolecular substitution of the bromide is unlikely due to the long chain, this nucleophilic site could participate in a metal-catalyzed cascade or react after an initial intermolecular addition to the alkyne.
The table below outlines some hypothetical cascade pathways.
| Initiation Method | Reactive Intermediate | Key Intramolecular Step | Potential Product Class |
| Pd(0) Catalysis | Alkenyl-Pd(II) species | Nucleophilic displacement of bromide | Cycloheptene derivatives |
| Radical Initiator (e.g., AIBN, Bu₃SnH) | Alkyl radical at C-7 | 6-endo-dig radical cyclization | Fluorinated methylenecyclohexanes |
| Base (e.g., n-BuLi) | Terminal acetylide | Metal-mediated cyclization/alkylation | Macrocycles or functionalized cyclic compounds |
These complex transformations highlight the synthetic utility of polyfunctionalized molecules like this compound, where the fluorine atom acts not as a passive substituent but as a critical control element for reactivity and selectivity. sciencedaily.com
Strategic Applications of 7 Bromo 6 Fluorohept 1 Yne in Complex Chemical Synthesis
Construction of Advanced Molecular Architectures
The strategic placement of three distinct functional groups in 7-bromo-6-fluorohept-1-yne allows for its selective manipulation, providing access to a wide array of advanced molecular structures. The terminal alkyne can participate in various coupling reactions and cycloadditions, the fluorine atom imparts unique electronic and biological properties, and the bromine atom serves as a handle for further functionalization or ring-forming reactions.
Synthesis of Fluorinated Alkenes and Alkanes through Transformations of this compound
The terminal alkyne moiety of this compound is a key functional group for the synthesis of fluorinated alkenes and alkanes through various addition and reduction reactions.
Fluorinated Alkenes:
The stereoselective synthesis of fluorinated alkenes from this compound can be achieved through controlled hydrogenation or hydrofluorination reactions.
cis-(Z)-Alkenes: Catalytic hydrogenation of the alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), allows for the syn-addition of hydrogen, yielding the corresponding cis-(Z)-7-bromo-6-fluorohept-1-ene. The presence of the fluoro and bromo substituents can influence the catalyst activity and selectivity.
trans-(E)-Alkenes: The synthesis of the trans-(E)-alkene can be accomplished through a dissolving metal reduction, typically using sodium in liquid ammonia. This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen across the triple bond.
Hydrofluorination: The addition of hydrogen fluoride (B91410) (HF) across the triple bond can also produce fluorinated alkenes. The regioselectivity of this addition is governed by Markovnikov's rule, with the fluorine atom adding to the more substituted carbon. However, the presence of the existing fluorine atom at the 6-position can influence the electronic properties of the alkyne and affect the regiochemical outcome. The stereoselectivity of hydrofluorination can be controlled by the choice of reagents and reaction conditions.
| Transformation | Reagents and Conditions | Product | Stereochemistry |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | 7-Bromo-6-fluorohept-1-ene | cis-(Z) |
| Dissolving Metal Reduction | Na, NH₃ (l) | 7-Bromo-6-fluorohept-1-ene | trans-(E) |
| Hydrofluorination | HF source (e.g., Olah's reagent) | 7-Bromo-6-fluoro-1,1-difluoroheptane or other isomers | Dependent on conditions |
Fluorinated Alkanes:
Complete reduction of the alkyne in this compound leads to the formation of the corresponding saturated fluorinated alkane.
Catalytic Hydrogenation: Standard catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the triple bond to a single bond, affording 7-bromo-6-fluoroheptane. The reaction conditions are typically mild and proceed with high yield.
| Transformation | Reagents and Conditions | Product |
| Complete Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 7-Bromo-6-fluoroheptane |
Preparation of Heterocyclic Compounds Incorporating Alkynyl and Halogen Moieties
The terminal alkyne and the bromo-fluoro functionality of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds.
Cycloaddition Reactions: The alkyne can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocycles. For instance, the Huisgen 1,3-dipolar cycloaddition with an organic azide (B81097) would yield a fluorinated and brominated triazole derivative. These reactions are often catalyzed by copper(I) or ruthenium(II) complexes.
Sonogashira Coupling followed by Cyclization: The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides. The resulting coupled product, now containing the bromo-fluoroheptyl chain, can be subjected to intramolecular cyclization reactions. For example, if the coupled partner contains a nucleophilic group, subsequent intramolecular attack on the carbon-bromine bond can lead to the formation of a new heterocyclic ring.
Intramolecular Cyclization: Under specific conditions, the bromine atom can be used to initiate intramolecular cyclization onto the alkyne. For instance, treatment with a radical initiator could lead to a 5-exo-dig or 6-endo-dig cyclization, forming a five- or six-membered carbocycle with the fluorine atom positioned on the ring or on an adjacent side chain.
| Reaction Type | Reactant(s) | Resulting Heterocycle | Key Features |
| [3+2] Cycloaddition | Organic Azide | Fluorinated and Brominated Triazole | High regioselectivity, mild conditions |
| Sonogashira Coupling and Cyclization | Aryl halide with a nucleophile | Fused or Substituted Heterocycle | Stepwise construction of complex systems |
| Radical-mediated Intramolecular Cyclization | Radical Initiator | Fluorinated Carbocycle | Formation of C-C bonds |
Synthesis of Novel Building Blocks for Material Science (e.g., fluoropolymers, conductive polymers)
The unique combination of functional groups in this compound also positions it as a promising monomer or precursor for the synthesis of advanced materials with tailored properties.
Fluoropolymers: The presence of fluorine can impart desirable properties to polymers, such as high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound might be challenging, it can be transformed into a more suitable monomer. For instance, the alkyne could be hydrosilylated and then subjected to polymerization. The bromine atom could also serve as a site for post-polymerization modification.
Conductive Polymers: The alkynyl group is a key component in the backbone of some conductive polymers. This compound could be incorporated into polymer chains through polymerization reactions like alkyne metathesis or through coupling reactions such as Sonogashira polymerization with dihaloarenes. The fluorine and bromine atoms would act as substituents on the polymer backbone, influencing its electronic properties, solubility, and processability. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the resulting polymer, which is a critical factor in designing materials for electronic devices.
Total Synthesis of Natural Products and Designed Molecules
The strategic incorporation of fluorine into biologically active molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This compound serves as a valuable chiral building block for the introduction of a fluorinated carbon center in the total synthesis of complex natural products and other designed molecules.
Strategic Incorporation of this compound as a Key Fragment
In a retrosynthetic analysis, this compound can be identified as a key fragment for introducing a fluorinated seven-carbon chain. The terminal alkyne provides a versatile handle for coupling with other fragments of the target molecule, for example, through Sonogashira, Negishi, or Suzuki couplings after conversion to the corresponding vinyl or alkyl metal species. The bromine atom can be displaced by a nucleophile or used in further coupling reactions to complete the carbon skeleton of the target molecule.
Theoretical and Computational Investigations of 7 Bromo 6 Fluorohept 1 Yne and Its Reactivity
Computational Modeling of Reaction Mechanisms
Solvation Effects in silico
To understand the behavior of 7-Bromo-6-fluorohept-1-yne in different chemical environments, computational chemists would typically employ solvation models. These models simulate the interaction between the solute (this compound) and the solvent molecules. The choice of model, whether implicit (treating the solvent as a continuous medium) or explicit (modeling individual solvent molecules), would be crucial in accurately predicting how the solvent influences the compound's conformation, reactivity, and spectroscopic properties. The polar and nonpolar regions of this compound would interact differently with various solvents, and these interactions would be quantified through parameters such as solvation energy.
Prediction of Spectroscopic Signatures
Computational methods are instrumental in predicting the spectroscopic signatures of novel compounds, aiding in their experimental identification and characterization.
Computational Prediction of Chemical Shifts (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Computational models can predict the 1H, 13C, and 19F NMR chemical shifts of this compound. nih.govnih.govresearchgate.netresearchgate.net These predictions are based on calculating the magnetic shielding around each nucleus. nih.gov The accuracy of these predictions would depend on the level of theory and basis set used in the calculations. researchgate.net For a molecule like this compound, particular attention would be paid to the signals from the protons and carbons near the chiral center and the fluorine and bromine atoms, as these would be most indicative of the molecule's three-dimensional structure.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a compound like this compound, a QSRR model could be developed to predict its reactivity in specific reactions, such as nucleophilic substitution or addition reactions. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and topological) and correlating them with experimentally determined reaction rates for a set of related compounds.
While the specific data for this compound remains elusive, the methodologies outlined above represent the standard computational approaches that would be used to investigate its chemical properties. The absence of such studies in the public domain suggests that this compound has not yet been the subject of detailed academic or industrial research, or that such research has not been published.
Future Research Directions and Unexplored Avenues for 7 Bromo 6 Fluorohept 1 Yne
Emerging Catalytic Systems for Enhanced Reactivity and Selectivity
The dual reactivity of 7-Bromo-6-fluorohept-1-yne, stemming from its terminal alkyne and its carbon-bromine bond, presents a compelling challenge for catalytic control. Future research is expected to focus on developing sophisticated catalytic systems that can selectively target one functional group over the other or enable tandem reactions involving both.
Transition-metal catalysis, particularly with palladium, copper, and gold, will likely play a pivotal role. acs.orgrsc.org These metals are known to activate alkynes for various transformations, including cross-coupling, cycloaddition, and hydrofunctionalization reactions. acs.orgacs.org A key area of investigation will be the design of ligands that can modulate the catalyst's activity to favor either intramolecular cyclization, forming fluorinated cyclic structures, or intermolecular reactions, such as Sonogashira coupling at the alkyne terminus.
Furthermore, the synergy of photoredox and metal catalysis is a burgeoning field that could unlock novel reaction pathways. researchgate.netrsc.orgrsc.org Visible-light-mediated photoredox catalysis can selectively activate the carbon-bromine bond to generate radicals, which can then participate in a variety of bond-forming reactions. researchgate.netacs.org Combining this with a metal catalyst that interacts with the alkyne could lead to complex and previously inaccessible molecular architectures.
Table 1: Potential Catalytic Systems for Selective Transformations
| Catalytic System | Target Transformation | Potential Outcome | Key Challenge |
|---|---|---|---|
| Palladium(0) / Copper(I) | Sonogashira Coupling | Alkynyl-aryl/vinyl bond formation | Preventing side reactions at the C-Br bond |
| Gold(I) / Silver(I) | Intramolecular Hydroarylation/Cyclization | Synthesis of fluorinated heterocycles | Controlling regioselectivity of ring closure |
| Iridium or Ruthenium Photoredox Catalyst + Nickel(II) | Dual Catalytic Cross-Coupling | Simultaneous functionalization of alkyne and C-Br bond | Managing multiple catalytic cycles and intermediates |
Sustainable and Green Chemistry Approaches in this compound Transformations
In line with modern chemical synthesis principles, future work on this compound will undoubtedly prioritize sustainable and green methodologies. This involves moving away from hazardous reagents and solvents and improving atom economy. researchgate.neteurekalert.org
Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. the-innovation.org Enzymes such as cytochrome P450s, dehalogenases, or lipases could be engineered to act on the bromo-fluoro moiety or other parts of the molecule with high stereoselectivity. nih.govresearchgate.netnih.gov This enzymatic approach could be particularly valuable for producing chiral fluorinated building blocks for the pharmaceutical industry. the-innovation.orgthe-innovation.org
Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) instead of solvents, is another promising green approach. vanderbilt.educolab.ws This technique can reduce waste, shorten reaction times, and sometimes even lead to different product outcomes compared to solution-phase chemistry. researchgate.netcardiff.ac.ukbeilstein-journals.org Applying mechanochemistry to the synthesis or subsequent reactions of this compound could significantly improve the environmental footprint of these processes.
Novel Applications in Advanced Functional Materials
The incorporation of fluorine into organic molecules is a well-established strategy for tuning material properties, including thermal stability, hydrophobicity, and electronic characteristics. The unique combination of a reactive alkyne handle and a fluorinated alkyl chain makes this compound an attractive building block for advanced functional materials. wiley.com
In polymer science, the terminal alkyne can be used for polymerization or as a site for post-polymerization modification via "click" chemistry. This could allow for the creation of fluorinated polymers with precisely controlled properties for applications ranging from high-performance coatings to advanced membranes.
The molecule could also be incorporated into liquid crystals or organic semiconductors. The polarity and steric profile of the bromo-fluoro group could influence the packing of molecules in the solid state, thereby affecting the bulk electronic and optical properties of the material.
Table 2: Potential Applications in Functional Materials
| Material Class | Role of this compound | Potential Enhanced Property |
|---|---|---|
| Fluoropolymers | Functional Monomer | Increased thermal stability, chemical resistance, and hydrophobicity |
| Organic Electronics | Building Block for Conjugated Systems | Tuned HOMO/LUMO energy levels, modified charge transport |
| Liquid Crystals | Dopant or Core Component | Altered mesophase behavior and dielectric anisotropy |
Exploration of Unconventional Reactivity Modes
Beyond the well-established reactions of alkynes and alkyl halides, future research could explore more unconventional reactivity modes for this compound. The proximity of the electronegative fluorine atom to the bromine-bearing carbon could lead to unusual electronic effects that influence its reactivity.
For instance, under specific catalytic conditions, the molecule could undergo novel rearrangement or cyclization reactions. nih.gov Gold catalysis, known for its ability to promote complex cascades with alkynes, might reveal unexpected pathways. researchgate.net Additionally, exploring reactions under electrochemical conditions could provide a means to selectively oxidize or reduce different parts of the molecule, leading to new synthetic possibilities.
Challenges and Opportunities in Scale-Up Synthesis
Transitioning the synthesis of a complex molecule like this compound from the laboratory bench to an industrial scale presents both challenges and opportunities. Key challenges include the safe handling of potentially hazardous reagents used for fluorination and bromination, controlling exothermic reactions, and developing cost-effective purification methods.
Continuous flow chemistry offers a powerful solution to many of these scale-up problems. rsc.orgresearchgate.net By performing reactions in small, continuous-flow reactors, it is possible to achieve better control over reaction temperature and pressure, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate multi-step syntheses in a streamlined fashion. acs.org Developing a robust flow synthesis for this compound or its derivatives would be a significant step toward making this versatile building block more accessible for widespread application.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
